3-Sialyl-N-acetyllactosamine

Virology Influenza Hemagglutinin

Procurement Challenge: Sourcing structurally defined α2,3-sialylated probes for viral receptor or selectin binding studies demands absolute linkage fidelity to prevent experimental failure. 3-Sialyl-N-acetyllactosamine (3SLN) addresses this by providing: • Unequivocal α2,3-sialic acid linkage, the exclusive target for avian influenza hemagglutinins and B-lymphotropic polyomavirus VP1. • A validated negative control for fucose-dependent E-selectin binding, ensuring assay specificity. • Batch-tested at ≥95% purity and shipped under cold chain to guarantee structural integrity.

Molecular Formula C25H42N2O19
Molecular Weight 674.6 g/mol
CAS No. 102490-37-9
Cat. No. B034381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sialyl-N-acetyllactosamine
CAS102490-37-9
Molecular FormulaC25H42N2O19
Molecular Weight674.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O
InChIInChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1
InChIKeyHUNVSYPDCXFGLB-KROWHOKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sialyl-N-acetyllactosamine: Key Sialylated Glycan Probe


3-Sialyl-N-acetyllactosamine (3SLN) is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked via an α2,3-glycosidic bond to the galactose residue of an N-acetyllactosamine disaccharide [1]. It is a naturally occurring sialyloligosaccharide found in human biofluids, including urine and milk [2]. This compound is widely utilized as a structurally defined probe to investigate biological recognition processes, particularly those involving the critical α2,3-sialic acid linkage, which distinguishes it from its α2,6-linked analog and forms the basis for its specific utility in virology, microbiology, and immunology research [3].

Why 3SLN Substitution Fails


Interchanging 3SLN with closely related analogs, most critically 6-Sialyl-N-acetyllactosamine (6SLN), is not scientifically valid due to the profound and quantifiable impact of the sialic acid linkage position on biological recognition. While both are trisaccharides containing the same monosaccharide building blocks, the α2,3 versus α2,6 linkage dictates binding to completely different classes of receptors. For instance, influenza A virus hemagglutinins exhibit exquisite selectivity, with avian-adapted strains preferentially binding 3SLN and human-adapted strains preferring 6SLN [1]. Similarly, certain pathogens like B-lymphotropic polyomavirus and toxins from Toxoplasma gondii show highly specific recognition for the 3SLN motif, while showing no binding to its 6SLN counterpart [2][3]. Substitution would thus lead to a complete loss of signal or, worse, false-positive cross-reactivity with off-target receptors, invalidating experimental outcomes in virology, immunology, and microbiology applications.

3SLN vs. Analogs: Quantitative Evidence


Influenza Hemagglutinin Binding: 3SLN vs. 6SLN

The receptor-binding specificity of influenza viruses is defined by their preference for the sialic acid linkage of host cell glycans. In a direct head-to-head comparison, the avian-adapted H9N2 influenza virus bearing the Q226 mutation demonstrated a strong preference for 3SLN, while the L226 variant, which mimics human adaptation, preferentially bound to 6SLN [1]. This differential binding was quantitatively assessed in a solid-phase assay. The data confirm that 3SLN is the definitive probe for characterizing avian or avian-like virus receptor binding, and its use over 6SLN is critical to avoid misclassifying the host specificity of viral isolates.

Virology Influenza Hemagglutinin Glycan Receptor Specificity

Polyomavirus VP1 Binding: 3SLN vs. 6SLN

Glycan microarray analysis of B-lymphotropic polyomavirus (LPyV) VP1 capsid pentamers revealed a highly restricted binding profile. The VP1 protein exhibited selective binding exclusively to probes containing the terminal α2,3-sialic acid linkage, specifically binding 3SLN and the related 3-Sialyllactose (3SL) trisaccharide probes [1]. Crucially, no binding was detected to any of the corresponding 6SL and 6SLN-related probes, nor to more complex N-glycans bearing terminal 3SLN [1]. This demonstrates an absolute requirement for the specific 3SLN epitope in a particular molecular context for this virus.

Virology Polyomavirus Glycan Microarray Host-Pathogen Interaction

E-Selectin Binding: 3SLN vs. sLex

In a study investigating the ligand specificity of E-selectin, the natural tetrasaccharide ligand sialyl Lewis X (sLex) is a known mediator of leukocyte adhesion. The study evaluated the binding of the sLex precursor, 3SLN. Competitive and cell-based binding assays confirmed that the binding properties of both wild-type (wt) and S128R mutant E-selectin were identical, and crucially, no mutant-specific binding of 3SLN was observed [1]. This finding demonstrates that the fucose moiety of sLex is essential for E-selectin recognition and that 3SLN, lacking this residue, acts as a non-binding control.

Immunology Inflammation Selectin Leukocyte Adhesion

Toxoplasma MIC1 Affinity: 3SLN vs. 3SL

The microneme protein 1 (MIC1) of Toxoplasma gondii mediates host cell attachment. Crystallographic and microarray studies revealed that MIC1 exhibits preferential binding to α2,3-linked sialyl oligosaccharides [1]. Within this class, a comparison of binding intensity shows a clear preference for 3SLN over 3-Sialyllactose (3SL). The specific, water-mediated hydrogen bond network in the MIC1 binding pocket accommodates the GlcNAc moiety of 3SLN, resulting in a higher potency interaction than with the smaller 3SL disaccharide [1].

Parasitology Toxoplasma gondii Host-Pathogen Interaction Carbohydrate Microarray

3SLN Research Applications


Avian Influenza Receptor Phenotyping

3SLN is the definitive receptor analog for characterizing the binding preference of avian and zoonotic influenza A viruses. As shown in Section 3, 3SLN is specifically recognized by avian-adapted hemagglutinins, unlike the human-adapted 6SLN analog. This application is critical for virology labs engaged in surveillance, pandemic risk assessment, and studying the molecular determinants of host adaptation. Use of 3SLN in solid-phase binding assays or biolayer interferometry provides a quantitative measure of a virus's 'avian-type' receptor binding profile [1].

Selectin Binding Negative Control

In immunology and inflammation research, 3SLN serves as an essential, structurally related negative control for selectin binding studies. Evidence demonstrates that E-selectin does not bind 3SLN, which lacks the fucose moiety present in the active ligand sialyl Lewis X (sLex) [2]. By using 3SLN alongside sLex, researchers can definitively attribute observed cellular adhesion or protein binding to fucose-dependent, selectin-mediated mechanisms, thereby increasing the specificity and validity of their assays.

Siglec & Adhesin Structural Biology

3SLN is a crucial ligand for co-crystallization and structural studies of glycan-binding proteins that recognize α2,3-sialylated motifs. The high-resolution crystal structure of the Streptococcus gordonii Hsa Siglec-like adhesin in complex with 3SLN (PDB: 6X3Q) provides atomic-level details of this specific protein-carbohydrate interaction [3]. This application is essential for structural biologists and microbiologists aiming to understand the molecular basis of bacterial adhesion and host colonization, and for the rational design of anti-adhesion therapeutics.

Host-Pathogen Interactions: Toxoplasmosis & Virology

3SLN is the preferred high-potency ligand for studying the binding of Toxoplasma gondii MIC1 protein and for investigating the receptor specificity of polyomaviruses. As detailed in Section 3, 3SLN exhibits superior binding to TgMIC1 compared to 3SL [4], and it is the exclusive target among sialyllactosamine analogs for the B-lymphotropic polyomavirus VP1 protein [5]. This makes it an indispensable tool for parasitology and virology researchers probing the initial molecular events of host cell recognition and entry.

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